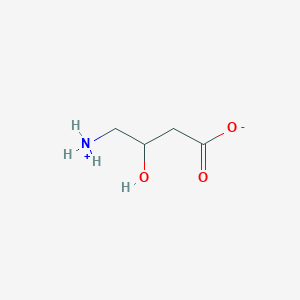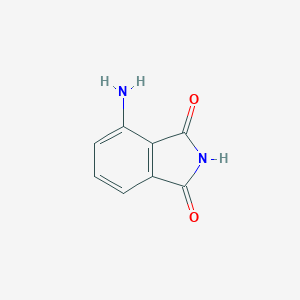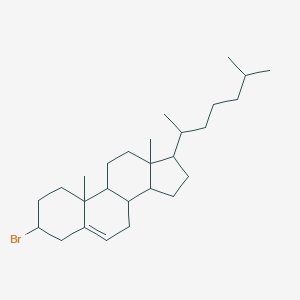
Bromuro de colesterol
Descripción general
Descripción
It is a white crystalline solid with the molecular formula C27H45Br and a molecular weight of 449.55 g/mol . Cholesteryl bromide is primarily used in organic synthesis and as an intermediate in the preparation of other cholesterol derivatives.
Aplicaciones Científicas De Investigación
Cholesteryl bromide has several applications in scientific research:
Mecanismo De Acción
Target of Action
Cholesteryl bromide is a derivative of cholesterol and its primary target is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a key player in the reverse cholesterol transport (RCT) process, mediating the transfer of cholesteryl esters (CEs) and triglycerides (TGs) between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .
Mode of Action
It is known that cetp inhibitors can increase the rigidity of cetp binding to hdl, increasing the number of free cetp molecules that bind exclusively to hdl . This results in a reduction in the transfer of cholesterol esters from HDL to LDL, thereby decreasing the amount of cholesterol esters transferred into the bloodstream .
Biochemical Pathways
Cholesteryl bromide, as a cholesterol derivative, is likely to impact the cholesterol homeostasis pathways . Cholesterol homeostasis is maintained by a balance of cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and excretion . Any disruption in these processes can lead to diseases such as atherosclerosis .
Pharmacokinetics
A study on ckd519, a potent inhibitor of cetp, provides some insights . The study developed a pharmacokinetic/pharmacodynamic (PK/PD) model based on data from preclinical studies, which might be applicable to cholesteryl bromide given its similar target of action .
Result of Action
The result of cholesteryl bromide’s action would be a decrease in the transfer of cholesterol esters from HDL to LDL, leading to a reduction in the amount of cholesterol esters in the bloodstream . This could potentially slow the progression of atherosclerosis .
Action Environment
The action environment of cholesteryl bromide is likely to be the bloodstream, where CETP mediates the transfer of cholesterol esters
Análisis Bioquímico
Biochemical Properties
Cholesteryl bromide interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . The nature of these interactions is complex and can influence various biochemical reactions.
Cellular Effects
Cholesteryl bromide can have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit DNA polymerase and topoisomerase activities, and human cancer cell growth .
Molecular Mechanism
Cholesteryl bromide exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it plays a key role in the lipid transfer mechanism of the Cholesteryl Ester Transfer Protein (CETP), which mediates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins and apolipoprotein B-100 containing lipoproteins in plasma .
Temporal Effects in Laboratory Settings
The effects of cholesteryl bromide can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of cholesteryl bromide can vary with different dosages in animal models. Studies have shown that the inhibition of CETP is a promising strategy to achieve higher HDL levels . Drugs with acceptable side-effects for CETP-inhibition do not yet exist, although the next generation CETP inhibitor (anacetrapib) has great potential in this regard .
Metabolic Pathways
Cholesteryl bromide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it plays a role in the regulation of cholesterol homeostasis, which reflects the dynamic balance between biosynthesis, uptake, export, and esterification .
Transport and Distribution
Cholesteryl bromide is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and its localization or accumulation can be affected . For example, it plays a key role in reverse cholesterol transport by mediating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins and apolipoprotein B-100 containing lipoproteins in plasma .
Subcellular Localization
The subcellular localization of cholesteryl bromide and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, the imaging studies of fluorophore-labeled cholesteryl glucosides pinpointed their intracellular localization in AGS cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cholesteryl bromide can be synthesized through the bromination of cholesterol. The reaction typically involves the addition of bromine to cholesterol in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for cholesteryl bromide are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cholesteryl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in cholesteryl bromide can be substituted with other nucleophiles, such as hydroxide ions, to form cholesteryl alcohol.
Elimination Reactions: Under basic conditions, cholesteryl bromide can undergo elimination to form cholesteryl chloride.
Oxidation Reactions: Cholesteryl bromide can be oxidized to form cholesteryl ketone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Substitution: Cholesteryl alcohol.
Elimination: Cholesteryl chloride.
Oxidation: Cholesteryl ketone.
Comparación Con Compuestos Similares
Cholesteryl chloride: Used in the synthesis of other cholesterol derivatives and as a reagent in organic chemistry.
Cholesteryl iodide: Employed in the preparation of iodinated cholesterol derivatives for imaging and diagnostic applications.
Uniqueness of Cholesteryl Bromide: Cholesteryl bromide is unique due to its specific reactivity and the ease with which it can be converted into other useful derivatives. Its intermediate position in terms of reactivity between cholesteryl chloride and cholesteryl iodide makes it a versatile compound for various synthetic applications .
Propiedades
IUPAC Name |
3-bromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45Br/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGNJZPWVRVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862098 | |
| Record name | 3-Bromocholest-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-91-6 | |
| Record name | Cholest-5-ene, 3-bromo-, (3beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



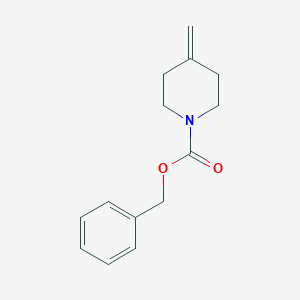

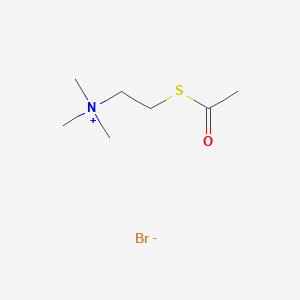
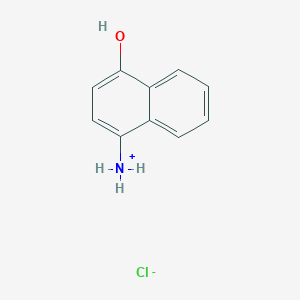
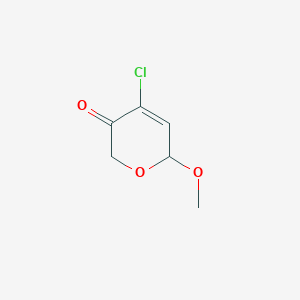
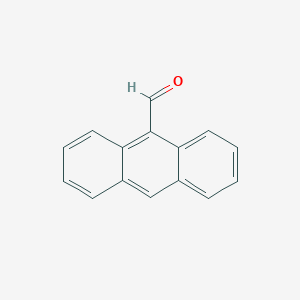

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)


